molecular formula C14H22O B13762469 3-Penten-2-one, 5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-, monomethyl deriv. CAS No. 68039-03-2

3-Penten-2-one, 5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-, monomethyl deriv.

Cat. No.: B13762469
CAS No.: 68039-03-2
M. Wt: 206.32 g/mol
InChI Key: FKDQKLCOBQJMHY-VOTSOKGWSA-N
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Description

3-Penten-2-one, 5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-, monomethyl derivative is a chemical compound with the molecular formula C14H22O. It is known for its unique structure, which includes a cyclopentene ring with three methyl groups and a pentenone chain. This compound is often used in various industrial and research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Penten-2-one, 5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-, monomethyl derivative typically involves the reaction of cyclopentadiene with isoprene in the presence of a catalyst to form the cyclopentene ring. This is followed by the addition of a pentenone chain through a series of reactions involving aldehydes and ketones under controlled conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors where the reactants are combined under high pressure and temperature. Catalysts such as palladium or platinum are used to facilitate the reactions, and the product is purified through distillation and crystallization processes .

Chemical Reactions Analysis

Types of Reactions

3-Penten-2-one, 5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-, monomethyl derivative undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Penten-2-one, 5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-, monomethyl derivative is utilized in several scientific research fields:

    Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Employed in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Penten-2-one, 5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-, monomethyl derivative involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of various biochemical pathways, including those involved in inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • 3-Penten-2-one, 3-methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)
  • 3-Penten-2-one, 5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-

Uniqueness

3-Penten-2-one, 5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-, monomethyl derivative is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .

Properties

CAS No.

68039-03-2

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

(E)-5-(2,2,3,4-tetramethylcyclopent-3-en-1-yl)pent-3-en-2-one

InChI

InChI=1S/C14H22O/c1-10-9-13(8-6-7-11(2)15)14(4,5)12(10)3/h6-7,13H,8-9H2,1-5H3/b7-6+

InChI Key

FKDQKLCOBQJMHY-VOTSOKGWSA-N

Isomeric SMILES

CC1=C(C(C(C1)C/C=C/C(=O)C)(C)C)C

Canonical SMILES

CC1=C(C(C(C1)CC=CC(=O)C)(C)C)C

Origin of Product

United States

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